molecular formula C38H46N4O6S B1354401 Cinchonine sulfate CAS No. 5949-16-6

Cinchonine sulfate

Cat. No.: B1354401
CAS No.: 5949-16-6
M. Wt: 686.9 g/mol
InChI Key: WBBHOISPYYYBTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cinchonine sulfate is an alkaloid derived from the bark of the Cinchona tree, specifically from Cinchona officinalis. It is structurally similar to quinine, a well-known antimalarial drug. This compound has been used in various applications, including as a chiral catalyst in asymmetric synthesis and in the treatment of malaria .

Mechanism of Action

Target of Action

Cinchonine sulfate, a major member of the Cinchona alkaloids, primarily targets the malaria parasite, Plasmodium falciparum . It is also known to inhibit acetylcholine-evoked currents in a non-competitive manner .

Mode of Action

This compound interacts with its targets by binding to heme, a component of hemoglobin, within a specialized Plasmodium lysosome. This binding inhibits heme crystallization, which is crucial for the survival and growth of the malaria parasite . In addition, it is proposed to inhibit acetylcholine-evoked currents in a non-competitive manner .

Biochemical Pathways

This compound affects the biochemical pathway of heme crystallization within the Plasmodium parasite. By binding to heme, it prevents the formation of hemozoin, a detoxification product that the parasite needs to survive . This disruption of the heme crystallization pathway leads to the death of the parasite.

Pharmacokinetics

It is known that quinine, a closely related cinchona alkaloid, is rapidly absorbed both orally and parenterally, reaching peak concentrations within 1-3 hours . It is distributed throughout the body fluids and is highly protein bound, mainly to alpha-1 acid glycoprotein .

Result of Action

The primary result of this compound’s action is the death of the malaria parasite, Plasmodium falciparum . By inhibiting heme crystallization, it disrupts the parasite’s ability to detoxify the heme released during hemoglobin digestion . This leads to the accumulation of toxic free heme within the parasite, resulting in its death .

Biochemical Analysis

Biochemical Properties

Cinchonine sulphate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, cinchonine sulphate has been shown to inhibit the enzyme heme polymerase, which is essential for the survival of the malaria parasite, Plasmodium falciparum . Additionally, it interacts with proteins involved in the oxidative stress response, thereby exhibiting antioxidant properties . These interactions highlight the compound’s potential in therapeutic applications beyond its antimalarial activity.

Cellular Effects

Cinchonine sulphate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, cinchonine sulphate can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . It also impacts cellular metabolism by altering the levels of key metabolites involved in glycolysis and the tricarboxylic acid cycle . These effects underscore the compound’s potential in cancer therapy and metabolic regulation.

Molecular Mechanism

The molecular mechanism of cinchonine sulphate involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Cinchonine sulphate binds to heme, preventing its polymerization and thereby inhibiting the growth of the malaria parasite . Additionally, it can inhibit the activity of certain kinases involved in cell proliferation and survival, leading to reduced cancer cell growth . These molecular interactions provide insights into the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cinchonine sulphate have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that cinchonine sulphate remains stable under physiological conditions but can degrade under extreme pH or temperature . Long-term exposure to cinchonine sulphate has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings highlight the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of cinchonine sulphate vary with different dosages in animal models. At therapeutic doses, cinchonine sulphate has been shown to effectively reduce parasitemia in malaria-infected animals without significant toxicity . At higher doses, it can cause adverse effects such as gastrointestinal disturbances and neurotoxicity . These dosage-dependent effects underscore the importance of optimizing the therapeutic window for safe and effective use.

Metabolic Pathways

Cinchonine sulphate is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, influencing the overall metabolic flux and levels of key metabolites . Understanding these metabolic interactions is crucial for optimizing the therapeutic use of cinchonine sulphate.

Transport and Distribution

The transport and distribution of cinchonine sulphate within cells and tissues involve specific transporters and binding proteins. Cinchonine sulphate is known to be transported across cell membranes by organic cation transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

Cinchonine sulphate exhibits specific subcellular localization patterns that influence its activity and function. It has been observed to localize primarily in the cytoplasm and mitochondria, where it can exert its effects on cellular metabolism and apoptosis . Additionally, post-translational modifications such as phosphorylation can influence its targeting to specific cellular compartments . These localization patterns provide insights into the compound’s mechanism of action at the subcellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cinchonine sulfate is typically extracted from the bark of the Cinchona tree. The extraction process involves several steps:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale extraction and purification processes. The bark is processed in large extraction units, and the alkaloids are isolated using advanced purification techniques. The final product is then converted into its sulfate form for various applications .

Chemical Reactions Analysis

Types of Reactions

Cinchonine sulfate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinoline derivatives, while reduction can yield various reduced forms of cinchonine .

Scientific Research Applications

Pharmaceutical Development

Cinchonine sulfate plays a crucial role in the synthesis of various pharmaceuticals , especially antimalarial drugs. It acts as a key intermediate in the production of alkaloids, which are essential for developing treatments against malaria and other diseases. The compound has been shown to function as a competitive inhibitor of heme polymerization in Plasmodium species, the causative agents of malaria, thereby exhibiting significant antimalarial activity .

Additionally, this compound has demonstrated cytotoxic effects against cancer cell lines , suggesting potential applications in oncology. Studies indicate that it can enhance the efficacy of chemotherapeutic agents like cyclophosphamide and doxorubicin when used in combination therapies. Its ability to reverse multidrug resistance in cancer cells further underscores its potential as a valuable agent in cancer treatment .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a chiral selector in chromatography. This application is vital for separating enantiomers effectively, which is crucial for the formulation of chiral drugs. The compound's ability to facilitate the resolution of racemic mixtures allows for the development of more effective and safer pharmaceutical products .

Natural Product Synthesis

This compound is instrumental in the synthesis of complex natural products . Researchers leverage its properties to create compounds with specific biological activities, contributing to advancements in drug discovery and development. The compound's structural characteristics enable it to participate in various synthetic pathways that yield biologically active molecules .

Biological Research

The compound is also studied extensively for its biological effects , particularly regarding cellular processes. Research has shown that this compound can influence neurotransmitter systems and exhibit anti-inflammatory properties. Its potential as an antioxidant and anti-parasitic agent further highlights its relevance in pharmacological studies aimed at understanding disease mechanisms and therapeutic interventions .

Industrial Applications

In addition to its scientific applications, this compound finds use in industrial settings , particularly within the textile industry as a dyeing agent. It provides vibrant colors to fabrics while being more environmentally friendly compared to synthetic dyes. This application not only showcases the compound's versatility but also its potential contribution to sustainable practices in industrial processes .

Case Studies

  • Antimalarial Activity : A study evaluated the effectiveness of this compound against Plasmodium infections in mice. Results indicated that it could suppress parasitemia significantly with minimal toxicity, reinforcing its potential as an antimalarial agent .
  • Cancer Treatment : In vitro studies demonstrated that this compound enhances the uptake of anthracycline drugs in resistant cancer cells, leading to reduced tumor mass and increased survival rates in treated subjects .
  • Chiral Separation : Research utilizing this compound as a chiral selector reported successful resolution of several alkaloids within minutes using supercritical fluid chromatography, showcasing its efficiency and effectiveness in analytical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cinchonine sulfate is unique due to its specific stereochemistry and its applications in asymmetric synthesis. Unlike quinine, which is primarily used for its antimalarial properties, this compound is widely used as a chiral catalyst in organic synthesis .

Biological Activity

Cinchonine sulfate, a derivative of cinchonine, is an alkaloid extracted from the bark of the Cinchona tree, known for its historical use as an anti-malarial agent. This compound has gained attention for its diverse biological activities, including anti-cancer, anti-inflammatory, and anti-parasitic properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action and potential therapeutic applications.

This compound dihydrate has the following chemical characteristics:

  • Molecular Formula : C18_{18}H22_{22}N2_2O4_4S
  • Molecular Weight : Approximately 722.90 g/mol
  • Appearance : White to light yellow powder or crystalline solid
  • Purity : Typically exceeding 98%
  • Antimalarial Activity :
    • This compound acts as a competitive inhibitor of heme polymerization in Plasmodium species, which are responsible for malaria. It has demonstrated significant efficacy in reducing parasitemia in both in vitro and in vivo studies.
    • A study indicated that this compound could suppress parasitemia levels significantly when tested against P. berghei ANKA in mice models, achieving reductions of up to 87.19% without severe toxicity .
  • Anti-Cancer Effects :
    • Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. It enhances the efficacy of chemotherapeutic agents like doxorubicin by increasing its intracellular accumulation in multidrug-resistant (MDR) cancer cells .
    • In a study involving breast cancer cells (MCF-7), this compound was found to improve cell viability and reduce mitochondrial dysfunction induced by cisplatin .
  • Antiplatelet Activity :
    • This compound has been reported to inhibit human platelet aggregation through mechanisms involving calcium signaling and protein kinase C pathways. It effectively reduces aggregation induced by various platelet agonists .

Table 1: Summary of Biological Activities of this compound

Activity TypeMechanismReferences
AntimalarialInhibits heme polymerization ,
Anti-CancerInduces apoptosis and enhances drug efficacy ,
AntiplateletInhibits Ca2+^{2+} influx
NeuroprotectiveReduces ROS accumulation in cochlear cells

Clinical Implications

This compound's diverse biological activities suggest its potential as a therapeutic agent in several medical fields:

  • Malaria Treatment : Its effectiveness as an antimalarial agent makes it a candidate for further clinical trials aimed at developing new treatments for malaria, especially in drug-resistant strains.
  • Oncology : The ability to enhance the efficacy of existing chemotherapy drugs positions this compound as a valuable adjunct therapy in cancer treatment protocols.
  • Cardiovascular Health : Given its antiplatelet properties, this compound may offer benefits in managing cardiovascular diseases related to platelet aggregation.

Properties

IUPAC Name

(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C19H22N2O.H2O4S/c2*1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;1-5(2,3)4/h2*2-7,9,13-14,18-19,22H,1,8,10-12H2;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBHOISPYYYBTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H46N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80974891
Record name Sulfuric acid--cinchonan-9-ol (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80974891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

686.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5949-16-6
Record name Sulfuric acid--cinchonan-9-ol (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80974891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cinchonine sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.190
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cinchonine sulfate
Reactant of Route 2
Cinchonine sulfate
Reactant of Route 3
Cinchonine sulfate
Reactant of Route 4
Reactant of Route 4
Cinchonine sulfate
Reactant of Route 5
Cinchonine sulfate
Reactant of Route 6
Cinchonine sulfate
Customer
Q & A

Q1: How does cinchonine sulphate help predict beer haze formation?

A: Cinchonine sulphate interacts with specific polyphenols in beer, particularly tannins [, , ]. These polyphenols, originating from barley and hops, have the ability to bind with proteins in beer, leading to the formation of insoluble complexes that manifest as haze [, ]. By adding cinchonine sulphate to beer, researchers can induce the precipitation of these haze-forming polyphenols, creating a measurable turbidity [].

Q2: Do all polyphenols in beer react similarly with cinchonine sulphate?

A: No. The research indicates that the reactivity of polyphenols with cinchonine sulphate depends on their structure and origin. For example, polymeric tannins from hops show high reactivity with cinchonine sulphate, while oligomeric flavanols from barley exhibit lower reactivity []. Interestingly, the research demonstrates that oxidation of barley flavanols significantly increases their reactivity with cinchonine sulphate, suggesting that oxidation processes during brewing can impact haze formation potential [, ].

Q3: How does the source of polyphenols (barley vs. hops) affect their interaction with cinchonine sulphate?

A: Studies have observed differences in the reactivity of barley-derived and hop-derived polyphenols with cinchonine sulphate, suggesting structural differences influencing their haze-forming potential. For instance, tannins extracted from hops showed greater binding affinity to beer proteoses (proteins) compared to tannins isolated from barley or those generated by oxidizing barley prodelphinidin B3 []. This finding highlights that hop tannins may play a more prominent role in haze formation compared to barley-derived polyphenols.

Q4: What are the limitations of using cinchonine sulphate to predict beer haze?

A: While cinchonine sulphate offers a valuable tool to assess haze potential, it's crucial to acknowledge its limitations. The research emphasizes that various beer components, beyond just polyphenols, contribute to the overall tanning power measured by cinchonine sulphate reaction []. Factors like pH changes and the presence of stabilizing agents can also influence haze formation, independent of the polyphenol-cinchonine sulphate interaction []. Therefore, relying solely on cinchonine sulphate analysis might not provide a complete picture of beer stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.